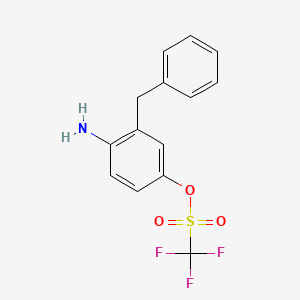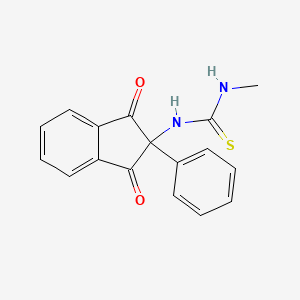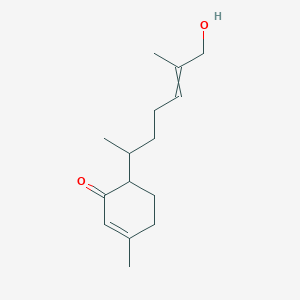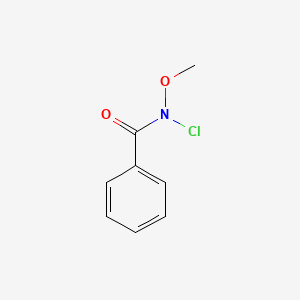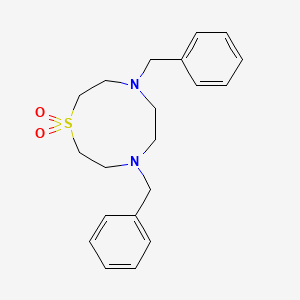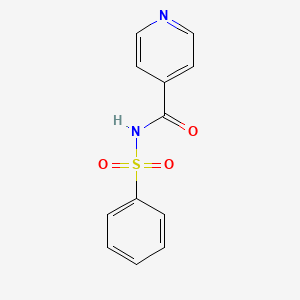
4-Pyridinecarboxamide, N-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinecarboxamide, N-(phenylsulfonyl)- is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes a pyridine ring attached to a carboxamide group and a phenylsulfonyl group. This compound is utilized in numerous chemical reactions and has applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 4-Pyridinecarboxamide, N-(phenylsulfonyl)- typically involves the reaction of pyridine-4-carboxamide with phenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve more scalable processes, but the fundamental reaction remains similar.
Analyse Chemischer Reaktionen
4-Pyridinecarboxamide, N-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarboxamide, N-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Pyridinecarboxamide, N-(phenylsulfonyl)- involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Pyridinecarboxamide, N-(phenylsulfonyl)- can be compared to other similar compounds such as isonicotinamide and nicotinamide. While all these compounds contain a pyridine ring and a carboxamide group, the presence of the phenylsulfonyl group in 4-Pyridinecarboxamide, N-(phenylsulfonyl)- makes it unique. This group imparts distinct chemical reactivity and biological activity, differentiating it from its analogs.
Eigenschaften
CAS-Nummer |
113823-81-7 |
|---|---|
Molekularformel |
C12H10N2O3S |
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
N-(benzenesulfonyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H10N2O3S/c15-12(10-6-8-13-9-7-10)14-18(16,17)11-4-2-1-3-5-11/h1-9H,(H,14,15) |
InChI-Schlüssel |
DLBRWHXGOZGJDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


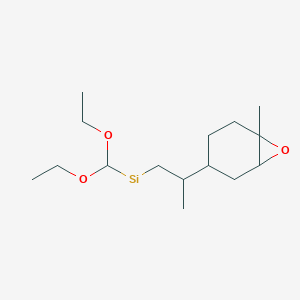
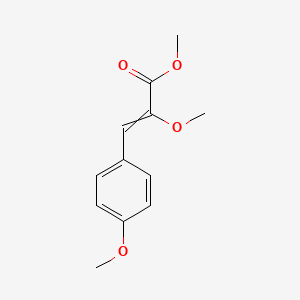
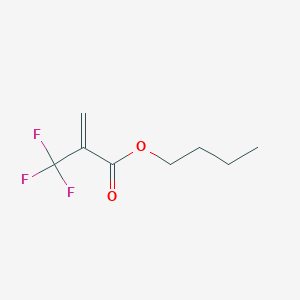
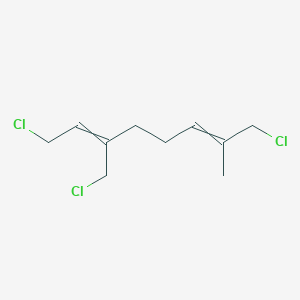
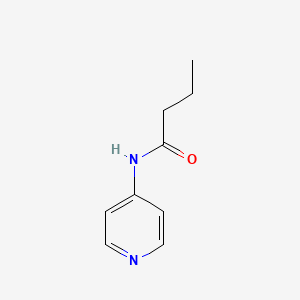
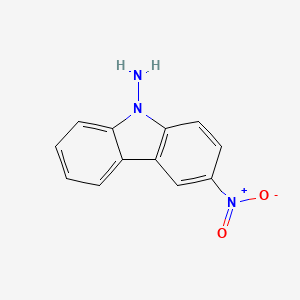
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
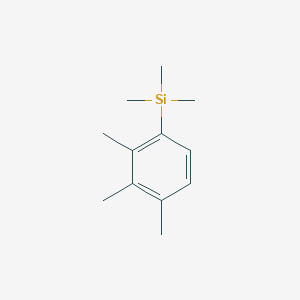
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
